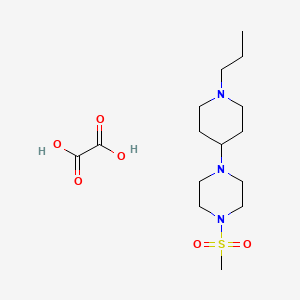![molecular formula C23H18N2O4 B6125481 1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125481.png)
1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMN-673, is a potent and selective inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and maintenance of genomic stability. Inhibition of PARP activity has been shown to be effective in the treatment of cancer, particularly in tumors with defects in DNA repair pathways.
Mechanism of Action
1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the activity of PARP, which is involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately result in cell death. Cancer cells with defects in DNA repair pathways are particularly sensitive to PARP inhibition, as they rely on alternative DNA repair mechanisms that are disrupted by PARP inhibition.
Biochemical and Physiological Effects:
1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be well-tolerated in clinical trials, with a favorable safety profile. It has been shown to be effective in reducing tumor size and improving overall survival in patients with advanced cancer. 1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments, including its potency and selectivity for PARP inhibition. It is also well-characterized and has been extensively studied in preclinical and clinical trials. However, there are some limitations to its use in laboratory experiments, including its high cost and limited availability.
Future Directions
There are several future directions for research on 1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of new PARP inhibitors with improved potency and selectivity. There is also interest in exploring the use of PARP inhibitors in combination with other cancer therapies, as well as in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there is ongoing research into the mechanisms of PARP inhibition and DNA repair, which may lead to the development of new therapeutic targets.
Synthesis Methods
1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is synthesized using a multi-step process involving the reaction of 2-methoxy-1-naphthaldehyde with benzylamine, followed by reaction with ethyl acetoacetate and ammonium acetate to yield the pyrimidinetrione scaffold. The final step involves reaction with an appropriate aldehyde to yield the desired compound.
Scientific Research Applications
1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied in preclinical and clinical trials for the treatment of cancer. It has shown promising results in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. 1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be effective in tumors with defects in DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.
properties
IUPAC Name |
(5E)-1-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-29-20-12-11-16-9-5-6-10-17(16)18(20)13-19-21(26)24-23(28)25(22(19)27)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,24,26,28)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFNMPNZWGDHBY-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6125398.png)

![5-(2,4-dichlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6125412.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125420.png)
![2-ethoxy-6-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6125433.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methyl-4-phenylpiperazine](/img/structure/B6125444.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6125452.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6125453.png)
![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B6125469.png)
![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)

![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)